4-fluoro-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide
Description
4-fluoro-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide is a fluorinated benzamide derivative featuring a pyrrolidin-5-one core substituted with a 4-fluorophenyl group and a methylene-linked benzamide moiety. This compound’s structure combines aromatic fluorination with a heterocyclic lactam, which may confer unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
4-fluoro-N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c19-14-3-1-13(2-4-14)18(24)21-10-12-9-17(23)22(11-12)16-7-5-15(20)6-8-16/h1-8,12H,9-11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVGJFWDLHBAGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-fluoro-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorobenzoyl chloride and 4-fluorophenylacetic acid.
Formation of Intermediate: The 4-fluorobenzoyl chloride is reacted with 4-fluorophenylacetic acid in the presence of a base such as triethylamine to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization with a suitable reagent, such as sodium hydride, to form the pyrrolidinone ring.
Final Coupling: The final step involves coupling the pyrrolidinone intermediate with 4-fluorobenzamide under appropriate reaction conditions to yield the target compound
Chemical Reactions Analysis
4-fluoro-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols under suitable conditions
Scientific Research Applications
The compound exhibits a range of biological activities that make it suitable for various applications:
- Antimicrobial Activity : Research indicates that compounds similar to 4-fluoro-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide show significant antimicrobial properties against various pathogens. For instance, studies have demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .
- Anticancer Potential : The compound has been investigated for its potential in cancer treatment. Its structure allows for interactions with biological targets involved in tumor growth and proliferation. Preliminary studies suggest that it may inhibit specific pathways critical for cancer cell survival .
- Anti-inflammatory Effects : Compounds in this class are being explored for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes them candidates for treating conditions such as arthritis and other inflammatory diseases .
Study 1: Antimicrobial Efficacy
A study published in the Royal Society of Chemistry journal evaluated the antimicrobial efficacy of various derivatives, including those related to this compound. The results indicated that certain compounds exhibited significant inhibition against Mycobacterium smegmatis, with diameters of inhibition reaching up to 16 mm, highlighting the potential of these compounds as antimicrobial agents .
Study 2: Anticancer Activity
In a patent filed for compounds useful in treating degenerative diseases, researchers noted the anticancer properties of similar benzamide derivatives. The study emphasized the importance of structural modifications in enhancing bioactivity against cancer cell lines, suggesting that the presence of fluorine atoms could improve pharmacokinetic profiles and receptor binding affinities .
Mechanism of Action
The mechanism of action of 4-fluoro-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects .
Comparison with Similar Compounds
Target Compound vs. Key Analogs
Key Observations :
Target Compound vs. Analogs
Key Observations :
- The target’s synthesis likely parallels CNS4’s amide/thiocarbamoylation strategies , but its pyrrolidinone-methyl group may require additional steps for heterocyclic ring formation.
Physicochemical Properties
- Stability: The pyrrolidinone lactam in the target compound may enhance stability compared to non-cyclic analogs (e.g., 4-fluoro-N-(4-fluorophenyl)benzamide ), which lack rigid conformational constraints.
Pharmacological Potential (Inferred)
However, the absence of morpholine or ethoxy groups (cf. mosapride ) may alter receptor affinity.
Biological Activity
4-fluoro-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article presents a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure comprising:
- A benzamide backbone.
- A pyrrolidinone ring.
- A fluorophenyl group.
Molecular Formula
The molecular formula for this compound is .
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 306.34 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Stability | Stable under normal conditions |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The fluorophenyl group enhances binding affinity to various receptors, potentially influencing multiple signaling pathways.
Interaction with Receptors
Research indicates that this compound may act as an antagonist or modulator at certain neurotransmitter receptors, which can lead to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the substituents on the benzamide and pyrrolidinone rings can significantly affect potency and selectivity.
Key Findings
- Fluorine Substitution : The presence of fluorine atoms increases lipophilicity, enhancing membrane permeability.
- Pyrrolidinone Modifications : Alterations in the pyrrolidinone structure can lead to changes in receptor binding profiles, impacting efficacy.
Pharmacological Studies
Recent studies have explored the pharmacological potential of this compound:
- Antitumor Activity : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 0.5 to 5 µM, indicating potent antitumor properties .
- Neuropharmacological Effects : Animal models have shown that this compound can modulate anxiety-like behaviors, suggesting potential applications in treating anxiety disorders .
- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in rodent models of inflammation, reducing edema and inflammatory cytokine levels .
Comparative Analysis
A comparative analysis with related compounds reveals that modifications in structure lead to variations in biological activity:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 2.0 | Antitumor |
| N-[4-(diethylsulfamoyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | 4.5 | Antitumor |
| 5-nitroindazole derivatives | 1.0 | Antiparasitic |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
